![molecular formula C14H15NO2S B1352908 Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate CAS No. 37572-22-8](/img/structure/B1352908.png)
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C14H15NO2S. It is a thiophene derivative, characterized by the presence of an amino group, a carboxylate ester group, and a 4-methylphenyl substituent.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Thiophene derivatives have been shown to impact a range of biochemical pathways, suggesting a broad spectrum of activity .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
The synthesis of ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is primarily recognized for its role as an intermediate in pharmaceutical synthesis . It is particularly valuable in the development of drugs targeting neurological disorders . Studies have shown that derivatives of this compound can exhibit significant biological activity against various diseases, including malaria and cancer.
Case Study: Antimalarial Activity
Research has demonstrated that derivatives of this compound possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study highlighted the synthesis of new thieno[3,2-d]pyrimidines based on this compound, which showed improved metabolic stability and efficacy compared to existing treatments .
Organic Synthesis
In organic chemistry, this compound is utilized for synthesizing complex molecules. It enables researchers to explore new chemical reactions and pathways, facilitating the development of novel compounds with potential therapeutic effects.
Example: Cross-Coupling Reactions
This compound has been employed in palladium-catalyzed cross-coupling reactions, which are crucial for constructing carbon-carbon and carbon-nitrogen bonds in organic molecules .
Material Science
The compound can be incorporated into polymer formulations , enhancing the properties of materials used in electronics and coatings. Its unique structure allows it to improve thermal stability and electrical conductivity when used as an additive in polymer matrices.
Agricultural Chemicals
There is potential for this compound in formulating agrochemicals , contributing to the development of more effective pesticides and herbicides. Its application could lead to improved efficacy against pests while minimizing environmental impact.
Biological Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding , aiding in the discovery of new therapeutic targets. Its ability to interact with biological systems makes it a valuable tool in drug discovery.
Case Study: Enzyme Inhibition
A study investigating enzyme inhibitors found that derivatives of this compound displayed significant inhibitory activity against specific enzymes involved in disease processes, suggesting its potential as a lead compound for further drug development .
Comparative Data Table
Comparison with Similar Compounds
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate: This compound has a phenoxyphenyl substituent instead of a methylphenyl group, which may result in different biological activities and properties.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This derivative has a tetrahydrobenzo[b]thiophene core, which can influence its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This compound exhibits significant potential in pharmaceutical development, organic synthesis, and agricultural applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
- Chemical Formula : C13H15N2O2S
- Molecular Weight : 253.33 g/mol
- Structure : The compound features a thiophene ring substituted with an amino group and a para-methylphenyl group, which influences its biological activity.
Target Interactions
Thiophene derivatives, including this compound, are known to interact with multiple biological targets. These interactions can lead to various pharmacological effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines such as MCF-7 and U-937 .
- Antimicrobial Effects : It exhibits antimicrobial properties by inhibiting the growth of various microbial species, likely through enzyme inhibition.
Biochemical Pathways
The compound influences several biochemical pathways that are critical for its biological activity:
- Cell Signaling Pathways : this compound modulates cell signaling pathways that can affect gene expression and cellular metabolism.
- Enzyme Inhibition : It has been observed to interact with enzymes involved in key metabolic processes, potentially disrupting their normal function and leading to therapeutic effects .
Anticancer Properties
A study highlighted the compound's efficacy against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 10.38 | Induces apoptosis via p53 activation |
U-937 | 15.00 | Inhibits proliferation through cell cycle arrest |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
Antimicrobial Activity
The antimicrobial efficacy has been evaluated against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 μg/mL |
S. aureus | 16 μg/mL |
C. albicans | 64 μg/mL |
The compound demonstrated significant inhibitory effects on these organisms, indicating its potential as an antimicrobial agent .
Case Studies
- Pharmaceutical Development : Researchers have utilized this compound as an intermediate in synthesizing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease .
- Organic Synthesis Applications : This compound is employed in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and pathways that could lead to novel therapeutic agents .
Properties
IUPAC Name |
ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZOTASEBVECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405841 | |
Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37572-22-8 | |
Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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